N-hydroxyoxane-4-carbonimidoyl chloride
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Overview
Description
N-hydroxyoxane-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol It is known for its unique structure, which includes a hydroxyl group attached to an oxane ring and a carbonimidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxyoxane-4-carbonimidoyl chloride typically involves the reaction of oxane derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of N-hydroxyoxane: Oxane is reacted with hydroxylamine under controlled conditions to form N-hydroxyoxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-hydroxyoxane-4-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonimidoyl chloride group can be reduced to form amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxyoxane-4-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxyoxane-4-carbonimidoyl chloride involves its reactivity with various biological and chemical targets. The hydroxyl group and carbonimidoyl chloride functional group allow it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-hydroxyoxane-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonimidoyl chloride group.
N-hydroxyoxane-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonimidoyl chloride group.
Properties
CAS No. |
1704161-13-6 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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